13-HODE methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

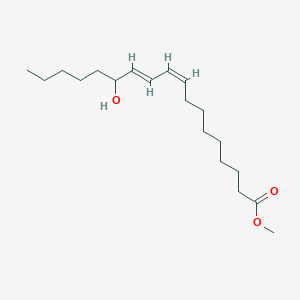

Structure

3D Structure

Properties

Molecular Formula |

C19H34O3 |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |

InChI Key |

ZVMLLPSSQZSZOA-GDVMHIJESA-N |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)O |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 13-HODE Methyl Ester for Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) methyl ester is the methyl ester derivative of 13-HODE, a significant metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1][2] While it exists in different stereoisomeric forms, the 13(S)-HODE isomer is of particular biological interest. 13(S)-HODE methyl ester serves as a valuable analytical standard for its parent compound due to its increased lipophilicity, facilitating its use in various experimental settings.[2] The parent compound, 13(S)-HODE, is implicated in a range of physiological and pathological processes, including the regulation of cellular adhesion, cancer cell proliferation, and inflammatory responses.[3][4] This technical guide provides a comprehensive overview of 13-HODE methyl ester, focusing on its chemical properties, synthesis, and the biological activities of its parent compound, with detailed experimental protocols and data presented for researchers in drug development and life sciences.

Chemical and Physical Properties

13(S)-HODE methyl ester is a neutral, more lipophilic form of 13(S)-HODE.[2] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₃₄O₃ |

| Molecular Weight | 310.5 g/mol |

| CAS Number | 109837-85-6 |

| Appearance | A solution in ethanol |

| λmax | 234 nm |

| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |

| Storage | -20°C |

Table 1: Chemical and physical properties of 13(S)-HODE methyl ester.[2][5]

Experimental Protocols

Synthesis of 13(S)-HODE Methyl Ester

The synthesis of 13(S)-HODE methyl ester is typically achieved through the esterification of 13(S)-HODE. A general protocol is outlined below.

Materials:

-

13(S)-HODE

-

Anhydrous methanol

-

Acid catalyst (e.g., sulfuric acid or hydrogen chloride in methanol)[6]

-

Anhydrous dichloromethane (optional)

-

Dicyclohexylcarbodiimide (DCC) (for alternative method)[7]

-

4-Dimethylaminopyridine (DMAP) (for alternative method)[7]

-

tert-Butyl alcohol (for alternative method)[7]

-

Diethyl ether

-

Petroleum ether

-

Silica gel for column chromatography

Protocol (Fischer Esterification): [6][8]

-

Dissolve 13(S)-HODE in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a solution of HCl in methanol).

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Extract the 13(S)-HODE methyl ester with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

Alternative Protocol (DCC/DMAP Esterification): [7]

-

Dissolve 13(S)-HODE, tert-butyl alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Add DCC to the cooled solution and stir for 5 minutes at 0°C.

-

Remove the ice bath and continue stirring at room temperature for 3 hours.

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Caption: Workflow for the synthesis and purification of 13(S)-HODE methyl ester.

Purification of 13(S)-HODE Methyl Ester by HPLC

High-performance liquid chromatography (HPLC) is a standard method for the purification of 13(S)-HODE methyl ester.[9][10]

Materials:

-

Crude 13(S)-HODE methyl ester

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water, hexane, 2-propanol)

-

C18 reverse-phase HPLC column[11]

-

HPLC system with a UV detector

-

Dissolve the crude 13(S)-HODE methyl ester in a suitable solvent (e.g., methanol or the mobile phase).

-

Filter the sample through a 0.22 µm filter before injection.

-

Set up the HPLC system with a C18 column and a mobile phase appropriate for the separation of fatty acid methyl esters. A common mobile phase is a gradient of acetonitrile and water.

-

Set the UV detector to 234 nm, the λmax of 13-HODE.

-

Inject the sample onto the column and run the separation.

-

Collect the fractions corresponding to the peak of 13(S)-HODE methyl ester.

-

Combine the pure fractions and evaporate the solvent to obtain the purified product.

-

Confirm the purity of the final product using analytical HPLC or GC-MS.

Cell Adhesion Assay

The effect of 13(S)-HODE on tumor cell adhesion to endothelial cells can be assessed using a cell adhesion assay.[3][12][13]

Materials:

-

Tumor cells

-

Endothelial cells (e.g., HUVECs)

-

48-well or 96-well tissue culture plates

-

Serum-free cell culture medium

-

13(S)-HODE

-

BSA (Bovine Serum Albumin) for blocking

-

Crystal violet solution or a fluorescent dye (e.g., CyQuant® GR Dye)[14]

Protocol: [12]

-

Seed endothelial cells in a 48-well or 96-well plate and grow to confluence.

-

Pre-treat the confluent endothelial cell monolayer with varying concentrations of 13(S)-HODE (e.g., 0.1 to 10 µM) in serum-free medium for a specified time (e.g., 1 hour).

-

Label the tumor cells with a fluorescent dye if using a fluorescence-based detection method.

-

Wash the endothelial cells to remove any unbound 13(S)-HODE.

-

Add the tumor cell suspension to each well of the plate containing the pre-treated endothelial cells.

-

Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent tumor cells.

-

Quantify the number of adherent cells. For crystal violet staining, fix the cells with methanol, stain with crystal violet, and then solubilize the dye to measure absorbance at 590 nm. For fluorescently labeled cells, lyse the cells and measure fluorescence.

PPARγ Luciferase Reporter Assay

The activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by 13(S)-HODE can be determined using a luciferase reporter assay.[4][15]

Materials:

-

Cells transfected with a PPARγ reporter construct (containing a PPAR response element driving a luciferase gene) and a control reporter vector (e.g., Renilla luciferase).

-

13(S)-HODE

-

Positive control (e.g., Rosiglitazone)

-

Dual-Luciferase® Reporter Assay System[16]

-

Luminometer

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with varying concentrations of 13(S)-HODE or the positive control for 6-24 hours.

-

Lyse the cells using the passive lysis buffer provided in the assay kit.

-

Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.

-

Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold activation relative to the vehicle-treated control.

Western Blot Analysis of the mTOR Pathway

The effect of 13(S)-HODE on the mTOR signaling pathway can be investigated by Western blotting to detect changes in the phosphorylation status of key pathway proteins.[17][18][19]

Materials:

-

Cells of interest (e.g., cancer cell lines)

-

13(S)-HODE

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1

-

HRP-conjugated secondary antibodies

-

Protein electrophoresis and blotting equipment

-

Chemiluminescence detection reagents

-

Treat cells with 13(S)-HODE at various concentrations and time points.

-

Lyse the cells in cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Biological Activity and Signaling Pathways

While this compound is primarily used as an analytical standard, its parent compound, 13(S)-HODE, exhibits significant biological activities.

Regulation of Cell Adhesion

13(S)-HODE is known to inhibit the adhesion of tumor cells to the endothelium at concentrations around 1 µM.[1] This effect is thought to be mediated by its influence on the expression and localization of adhesion molecules.[19]

| Cell Line | Treatment | Effect on Adhesion | Reference |

| Various Tumor Cells | 13(S)-HODE (~1 µM) | Inhibition of adhesion to endothelium | [1] |

Table 2: Effect of 13(S)-HODE on tumor cell adhesion.

PPARγ Agonist Activity

13(S)-HODE acts as an endogenous ligand and agonist for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[21] However, it has also been reported to down-regulate PPAR-δ to induce apoptosis in colorectal cancer cells.[4]

| HODE Isomer | PPARγ Agonist Activity |

| 13-(Z,E)-HODE | Higher activity |

| 13-(E,E)-HODE | Lower activity |

Table 3: Differential PPARγ agonist activity of 13-HODE isomers.

Inhibition of the mTOR Signaling Pathway

Recent studies have identified a direct interaction between 13-S-HODE and the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[22] 13-S-HODE binds to the mTOR protein, inhibiting its kinase activity in an ATP-competitive manner.[22] This inhibition of mTOR signaling leads to a suppression of cancer cell growth.[22]

Caption: 13(S)-HODE inhibits the mTOR signaling pathway.

Down-regulation of IRGpIIb/IIIa Receptor Expression

13(S)-HODE has been shown to down-regulate the expression of the integrin receptor IRGpIIb/IIIa on tumor cells.[1] This receptor is crucial for cell adhesion and metastasis, and its down-regulation by 13(S)-HODE contributes to the anti-adhesive properties of this lipid mediator.

Conclusion

This compound is an essential tool for researchers studying the biological roles of its parent compound, 13(S)-HODE. The information and protocols provided in this guide offer a solid foundation for investigating the synthesis, purification, and the diverse biological activities of this important lipid metabolite. The ability of 13(S)-HODE to modulate key signaling pathways involved in cell adhesion and growth, such as the mTOR and PPAR pathways, highlights its potential as a target for therapeutic intervention in diseases like cancer. Further research into the precise mechanisms of action of 13(S)-HODE will undoubtedly open new avenues for drug discovery and development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. glpbio.com [glpbio.com]

- 3. Binding of 13-HODE and 5-, 12- and 15-HETE to endothelial cells and subsequent platelet, neutrophil and tumor cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. protocols.io [protocols.io]

- 14. cellbiolabs.com [cellbiolabs.com]

- 15. researchgate.net [researchgate.net]

- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]

- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 19. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ccrod.cancer.gov [ccrod.cancer.gov]

- 21. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to 13-HODE Methyl Ester: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-hydroxy-9Z,11E-octadecadienoic acid methyl ester (13-HODE methyl ester), a critical lipid metabolite. This document details its chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies.

Core Chemical and Physical Properties

This compound is the methyl ester derivative of 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid formed through the action of 15-lipoxygenase.[1][2][3][4][5] The esterification of the carboxylic acid group makes the molecule more lipophilic and suitable for use as an analytical standard.[1][2][3][4][5]

| Property | Value | Reference(s) |

| IUPAC Name | methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | [6][7][8] |

| Synonyms | 13(S)-HODE methyl ester, 13S-hydroxy-9Z,11E-octadecadienoic acid, methyl ester | [1][9][7] |

| CAS Number | 109837-85-6 | [1][5][9][7][10][11][12] |

| Molecular Formula | C₁₉H₃₄O₃ | [1][3][5][8][10][11][12][13] |

| Molecular Weight | 310.5 g/mol | [1][2][5][6][8][11][13] |

| Appearance | A solution in ethanol | [1][5][11] |

| Purity | ≥98% | [5][11][13] |

| UV λmax | 234 nm | [1][5][11][13][14] |

| Storage Temperature | -20°C | [2][4][5] |

| Stability | ≥ 2 years | [1] |

| Solvent | Solubility | Reference(s) |

| DMF | 50 mg/ml | [1][2][3][4][5][11] |

| DMSO | 50 mg/ml | [1][2][3][4][5][11] |

| Ethanol | 50 mg/ml | [1][2][3][4][5][11] |

| PBS (pH 7.2) | 1 mg/ml | [1][2][3][4][5][11] |

Biological Significance and Signaling Pathways

13-HODE is a bioactive lipid that plays a significant role in various physiological and pathological processes. It is produced by endothelial cells, leukocytes, and tumor cells.[1][2][3][4][5] The biological effects of its parent compound, 13(S)-HODE, include the inhibition of tumor cell adhesion to the endothelium and the downregulation of the IRGpIIb/IIIa receptor.[1][2][3][4][5]

Regulation of Cell Adhesion

13-HODE is considered a vessel wall chemorepellent factor.[1][3] Its levels are inversely related to the adhesivity of the vessel wall.[14] It is believed to induce conformational changes in the vitronectin receptor, an integrin adhesion molecule, thereby reducing its ability to bind to its ligands.[14] This mechanism is crucial in modulating the thrombogenicity of the injured vessel wall surface.[14] The ratio of intracellular 13-HODE to 15-hydroxyeicosatetraenoic acid (15-HETE) appears to be a key regulator of tumor cell adhesivity.[15]

Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

13(S)-HODE acts as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolism.[16][17][18] The binding of 13-HODE to the PPARγ ligand-binding domain can activate the receptor, leading to the transcription of target genes.[14][17] Interestingly, different isomers of HODE exhibit varying levels of PPARγ agonist activity.[14]

Inhibition of the mTOR Signaling Pathway

Recent studies have identified 13-S-HODE as a direct inhibitor of the mechanistic target of rapamycin (mTOR) protein kinase. By binding to the catalytic ATP-binding domain of mTOR, 13-S-HODE competitively inhibits its kinase activity. This inhibition leads to a reduction in mTOR signaling, which is known to be a key pathway in promoting cell growth and proliferation, particularly in cancer cells.

Experimental Protocols

This section provides an overview of common experimental methodologies for the synthesis, purification, analysis, and biological investigation of this compound. These are intended as a guide and may require optimization for specific experimental contexts.

Chemoenzymatic Synthesis of 13(S)-HODE

A common approach for the synthesis of 13(S)-HODE involves a chemoenzymatic method starting from linoleic acid.[19]

Materials:

-

Linoleic acid

-

Soybean lipoxygenase

-

Borate buffer (pH 9.5)

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Diethyl ether

-

p-Anisaldehyde solution (for TLC visualization)

-

Silica gel for column chromatography

Procedure Outline:

-

Enzymatic Oxidation: Dissolve linoleic acid in borate buffer. Cool the mixture to 0°C and bubble oxygen through it. Add soybean lipoxygenase and incubate.

-

Reduction: After the reaction, reduce the resulting hydroperoxide intermediate by adding NaBH₄ at 0°C.

-

Extraction: Acidify the reaction mixture and extract the product with diethyl ether.

-

Purification: Concentrate the organic phase and purify the 13(S)-HODE by silica gel column chromatography.

-

Esterification: The purified 13(S)-HODE can then be esterified to 13(S)-HODE methyl ester using standard methods, such as reaction with methanolic HCl.

Purification by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a common method for the purification of fatty acid methyl esters.[20][21][22][23][24]

Instrumentation and Reagents:

-

HPLC system with a UV or evaporative light-scattering detector (ELSD)

-

C18 reversed-phase column

-

Acetonitrile

-

Water

-

Dichloromethane or Chloroform

General Protocol:

-

Dissolve the crude this compound in a suitable solvent.

-

Inject the sample onto the C18 column.

-

Elute with a gradient of acetonitrile and water, potentially with the addition of dichloromethane or chloroform for better resolution of polyunsaturated fatty acid methyl esters.[20]

-

Monitor the elution profile at 234 nm (for UV detection) or using an ELSD.

-

Collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent to obtain the purified product.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.[1][6][11][25]

Instrumentation and Reagents:

-

Gas chromatograph coupled to a mass spectrometer

-

Capillary GC column suitable for FAME analysis (e.g., DB-FastFAME, Carbowax-type)

-

Helium carrier gas

-

Internal standard (for quantification)

General Protocol:

-

Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane).

-

Inject the sample into the GC.

-

Use a temperature gradient program to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.[11]

-

The mass spectrometer is operated in either scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).[1][11]

-

Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum will show characteristic fragment ions.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of this compound.[26][27]

Instrumentation and Reagents:

-

High-field NMR spectrometer

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

Tetramethylsilane (TMS) as an internal standard

Expected ¹H NMR signals:

-

Signals corresponding to the methyl ester protons.

-

Signals for the protons of the conjugated diene system.

-

A signal for the proton on the carbon bearing the hydroxyl group.

-

Signals for the aliphatic chain protons.

Expected ¹³C NMR signals:

-

A signal for the carbonyl carbon of the methyl ester.

-

Signals for the carbons of the conjugated diene.

-

A signal for the carbon attached to the hydroxyl group.

-

Signals for the aliphatic carbons.

Western Blot Analysis of mTOR Pathway Activation

To investigate the effect of this compound on the mTOR signaling pathway, Western blotting can be used to measure the phosphorylation status of key downstream targets.[3][10][28][29][30]

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

This compound

-

Cell lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure Outline:

-

Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion

This compound is a valuable tool for researchers studying lipid signaling and its implications in health and disease. Its well-defined chemical and physical properties, coupled with its significant biological activities, make it a key molecule of interest in fields ranging from cancer biology to cardiovascular research. The experimental methodologies outlined in this guide provide a foundation for the synthesis, purification, analysis, and functional characterization of this important lipid metabolite. Further research into the detailed molecular mechanisms of 13-HODE and its derivatives will undoubtedly uncover new therapeutic opportunities.

References

- 1. ntnuopen.ntnu.no [ntnuopen.ntnu.no]

- 2. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ccrod.cancer.gov [ccrod.cancer.gov]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. 13(S)-HODE methyl ester [synhet.com]

- 8. 13(S)-HODE methyl ester | C19H34O3 | CID 11012363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]

- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of tumor cell adhesion by intracellular 13-HODE: 15-HETE ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. chromatographyonline.com [chromatographyonline.com]

- 25. gcms.cz [gcms.cz]

- 26. researchgate.net [researchgate.net]

- 27. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 28. pubcompare.ai [pubcompare.ai]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 13-HODE Methyl Ester

CAS Number: 109837-85-6

This guide provides a comprehensive overview of 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) methyl ester, a critical lipid metabolite, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, detailed experimental protocols, and its role in key signaling pathways.

Physicochemical and Spectroscopic Data

13(S)-HODE methyl ester is the methyl ester form of 13(S)-HODE, a metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1][2] It is often used as an analytical standard for 13(S)-HODE due to its increased stability and lipophilicity.[1][2]

| Property | Value |

| CAS Number | 109837-85-6[1][2][3][4] |

| Molecular Formula | C₁₉H₃₄O₃[1][2] |

| Formula Weight | 310.5 g/mol [1][2] |

| Purity | Typically ≥98% |

| Appearance | A solution in ethanol[1][2] |

| Solubility | DMF: ~50 mg/mL, DMSO: ~50 mg/mL, Ethanol: ~50 mg/mL, PBS (pH 7.2): ~1 mg/mL[1][2] |

| UV Maximum Absorbance (λmax) | 234 nm[1] |

| Storage Conditions | Store at -20°C[1] |

| Stability | ≥ 2 years at -20°C[1] |

Experimental Protocols

Synthesis of 13(S)-HODE Methyl Ester

A common method for the synthesis of 13-HODE methyl ester involves the reduction of the corresponding ketodienoic compound.

Materials:

-

Methyl 13-oxo-9Z,11E-octadecadienoate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve methyl 13-oxo-9Z,11E-octadecadienoate in methanol.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride to the solution while stirring.

-

Continue stirring at 0°C for 20-30 minutes.

-

Quench the reaction by adding a saturated sodium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product using silica gel column chromatography or HPLC.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, a gradient from 50% acetonitrile/water to 100% acetonitrile.

-

Flow Rate: 1 mL/min

-

Detection: UV detector set at 234 nm.

-

Injection Volume: 10-20 µL

Procedure:

-

Dissolve the crude this compound in the initial mobile phase solvent.

-

Filter the sample through a 0.22 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fractions corresponding to the peak with the expected retention time for this compound.

-

Combine the collected fractions and evaporate the solvent to obtain the purified product.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Sample Preparation from Cells:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells using a suitable method (e.g., sonication in methanol).

-

Add an internal standard (e.g., 13-HODE-d4).

-

Perform lipid extraction, for example, using a modified Bligh-Dyer method with chloroform, methanol, and water.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in the LC mobile phase for analysis.

LC-MS/MS Parameters:

-

LC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and water, both containing a small amount of acetic acid or formic acid.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

13-HODE: Precursor ion (m/z 295.2) to product ions (e.g., m/z 195.1).

-

Internal Standard (13-HODE-d4): Precursor ion (m/z 299.2) to product ions.

-

Signaling Pathways and Mechanisms of Action

13-HODE is a bioactive lipid that modulates several key signaling pathways involved in cancer, atherosclerosis, and inflammation.

Inhibition of mTOR Signaling in Cancer

13-S-HODE has been shown to directly bind to the mTOR (mechanistic target of rapamycin) protein kinase and inhibit its activity in an ATP-competitive manner. This inhibition leads to a downstream reduction in the phosphorylation of mTORC1 substrates like S6K1, ultimately suppressing cancer cell proliferation.

Activation of PPARγ Signaling in Atherosclerosis

In macrophages, 13(S)-HODE acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ leads to the increased expression of the scavenger receptor CD36 and the fatty acid-binding protein aP2. This, in turn, promotes the uptake of oxidized low-density lipoprotein (oxLDL) and contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.

Inhibition of Catalase Activity and Promotion of Liver Steatosis

Recent studies have shown that 13-HODE can directly bind to and inhibit the enzymatic activity of catalase. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn activates the sterol regulatory element-binding protein 1 (SREBP1). Activated SREBP1 promotes the expression of genes involved in fatty acid synthesis, contributing to the development of liver steatosis.

Experimental Workflows

General Workflow for Cell-Based Assays

This diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.

Workflow for Investigating the Effect on mTOR Signaling

This workflow details the steps to specifically assess the impact of 13-S-HODE on the mTOR signaling pathway in cancer cells.

References

Biological Synthesis of 13-HODE Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the metabolism of linoleic acid. It plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. While 13-HODE itself has been the subject of extensive research, its methyl ester derivative, 13-HODE methyl ester, is also of interest, particularly in analytical and pharmacological contexts. This technical guide provides an in-depth overview of the biological synthesis of 13-HODE and explores the potential pathways for the formation of its methyl ester. It includes detailed experimental protocols, quantitative data, and visual representations of the relevant signaling pathways and workflows.

Biological Synthesis of 13-Hydroxyoctadecadienoic Acid (13-HODE)

The primary route for the biological synthesis of 13-HODE is the enzymatic oxidation of linoleic acid by lipoxygenases (LOXs), with a key enzyme being 15-lipoxygenase-1 (ALOX15). This process results in the stereospecific formation of 13(S)-HODE.

The 15-Lipoxygenase (ALOX15) Pathway

The synthesis of 13(S)-HODE from linoleic acid via the ALOX15 pathway involves two main steps:

-

Hydroperoxidation: ALOX15 catalyzes the insertion of molecular oxygen into linoleic acid at the C13 position, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This reaction is highly stereospecific.

-

Reduction: The unstable 13(S)-HpODE is then rapidly reduced to the more stable 13(S)-HODE by cellular peroxidases, such as glutathione peroxidases.

Other Biosynthetic Pathways

While the ALOX15 pathway is the major source of 13(S)-HODE, other enzymes can also contribute to its formation:

-

Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for their role in prostaglandin synthesis, can also metabolize linoleic acid to produce 13(S)-HODE.

-

Non-enzymatic Oxidation: Reactive oxygen species (ROS) can lead to the non-enzymatic peroxidation of linoleic acid, resulting in a racemic mixture of 13-HODE isomers.

Putative Biological Synthesis of this compound

Direct evidence for a specific enzyme that methylates 13-HODE in biological systems is limited. However, the existence of fatty acid methyltransferases suggests a plausible enzymatic pathway for the formation of this compound.

S-Adenosyl-L-Methionine (SAM)-Dependent Methylation

A class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (EC 2.1.1.15) catalyze the transfer of a methyl group from SAM to a variety of substrates, including fatty acids. It is hypothesized that a member of this enzyme family could be responsible for the methylation of the carboxylic acid group of 13-HODE to form this compound. This reaction would produce S-adenosyl-L-homocysteine (SAH) as a byproduct.

dot

Caption: Biosynthesis of 13(S)-HODE and its putative methylation.

Quantitative Data

The production of 13-HODE can vary significantly depending on the cell type and stimulus. The following tables summarize some reported quantitative data.

Table 1: 13-HODE Production in Different Cell Types

| Cell Type | Stimulus | 13-HODE Concentration | Reference |

| Human Macrophages | Oxidative Stress | Increased levels | [1][2] |

| Human Endothelial Cells | Unstimulated | Basal levels present | [2] |

| Human Platelets | - | Predominantly 13-HODE produced | [2] |

| Drosophila Larvae | Standard Diet | 107 ± 45 pg/mg |

Table 2: Kinetic Parameters of 15-Lipoxygenase

| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |

| Linoleic Acid | Rabbit Reticulocytes | 130 | 12.5 | [3] |

| Arachidonic Acid | Human 15-LOX-2 | - | - | [4] |

Experimental Protocols

15-Lipoxygenase (15-LOX) Activity Assay

This spectrophotometric assay measures the activity of 15-LOX by detecting the formation of the conjugated diene in the product, 13-HpODE, which absorbs light at 234 nm.

Materials:

-

15-Lipoxygenase enzyme solution

-

Linoleic acid substrate solution

-

Borate buffer (0.2 M, pH 9.0)

-

Spectrophotometer capable of reading at 234 nm

Procedure:

-

Prepare the linoleic acid substrate solution in borate buffer.

-

Add the 15-LOX enzyme solution to a cuvette containing the borate buffer.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm over time.

-

The rate of increase in absorbance is proportional to the enzyme activity.

dot

Caption: Workflow for a typical 15-lipoxygenase activity assay.

Quantification of 13-HODE by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method allows for the sensitive and specific quantification of 13-HODE in biological samples.

Sample Preparation:

-

Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

-

Saponification (Optional): To release esterified 13-HODE, treat the lipid extract with a base (e.g., KOH).

-

Solid-Phase Extraction (SPE): Purify the sample using an SPE cartridge to remove interfering substances.

LC-MS Analysis:

-

Chromatographic Separation: Separate the lipid extract using a reverse-phase C18 column.

-

Mass Spectrometric Detection: Use a mass spectrometer operating in negative ion mode to detect and quantify 13-HODE based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Analysis of this compound

The analysis of this compound typically involves gas chromatography-mass spectrometry (GC-MS) after a derivatization step.

Derivatization:

-

Extract lipids from the biological sample as described above.

-

Convert the carboxylic acid group of 13-HODE to its methyl ester using a methylating agent (e.g., diazomethane or BF3-methanol).

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for separation.

-

The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their retention time and mass spectrum.

Signaling Pathways of 13-HODE

13-HODE exerts its biological effects by modulating various signaling pathways, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and potentially through the inhibition of the mechanistic target of rapamycin (mTOR).

PPARγ Signaling Pathway

13(S)-HODE is a known agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell differentiation.[1][2][5]

dot

Caption: Activation of the PPARγ signaling pathway by 13(S)-HODE.

mTOR Signaling Pathway

Recent studies suggest that 13-S-HODE can directly bind to and inhibit the mTOR protein complex, a key regulator of cell growth, proliferation, and survival.[6]

dot

Caption: Proposed mechanism of mTOR signaling inhibition by 13-S-HODE.

Conclusion

The biological synthesis of 13-HODE is a well-characterized process primarily driven by the 15-lipoxygenase pathway. While the endogenous enzymatic formation of this compound remains an area for further investigation, the existence of fatty acid methyltransferases provides a strong rationale for its potential biological synthesis. Understanding the complete metabolic pathway of 13-HODE and its derivatives is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting these bioactive lipids. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]

- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 13-HODE Methyl Ester: Discovery, History, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester, a critical derivative of the bioactive lipid mediator 13-HODE. While the biological significance is largely attributed to the free acid, the methyl ester has been instrumental in its study, serving as a key analytical standard and a more lipophilic tool for research. This document delves into the historical context of its parent compound's discovery, the subsequent development and application of the methyl ester, detailed experimental protocols, and its role in significant signaling pathways.

Discovery and History

The story of 13-HODE methyl ester is intrinsically linked to the discovery and exploration of its parent compound, 13-HODE. While a singular "discovery" paper for the methyl ester is not prominent in the literature, its emergence is a direct consequence of the analytical necessities that arose from the study of 13-HODE.

The Discovery of 13-HODE

13-HODE, a major metabolite of linoleic acid, was identified as a product of the 15-lipoxygenase (15-LOX) enzyme pathway in various mammalian tissues, including endothelial cells and leukocytes.[1][2][3] Its discovery was a significant step in understanding the metabolism of polyunsaturated fatty acids and their roles in cellular signaling. Early research focused on its biological activities, revealing its involvement in processes such as the inhibition of tumor cell adhesion and the modulation of platelet aggregation.[3][4]

The Emergence of this compound

Following the identification of 13-HODE, researchers required stable, well-characterized derivatives for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Esterification of the carboxylic acid to its methyl ester increases the volatility of the compound, making it amenable to GC-MS analysis, a standard technique for the identification and quantification of fatty acids.

The synthesis and use of this compound as an analytical standard became common practice. It is a neutral, more lipophilic form of the free acid, which also allows for easier handling and preparation of standard solutions for chromatography.[2][3][5] Commercial suppliers now routinely provide highly purified 13(S)-HODE methyl ester for research purposes.[6]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of 13(S)-HODE methyl ester is crucial for its use in research.

| Property | Value | Source(s) |

| IUPAC Name | methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | [6][7] |

| CAS Number | 109837-85-6 | [5][6][8] |

| Molecular Formula | C19H34O3 | [5][7] |

| Molecular Weight | 310.5 g/mol | [7] |

| Appearance | Solution in ethanol | [3][5] |

| Purity | ≥98% (commercially available) | [3][5] |

| Solubility | Soluble in DMF, DMSO, and Ethanol | [2][5] |

| λmax | 234 nm | [3][5] |

| Storage | -20°C | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of this compound, as well as for studying its biological context through its parent compound, 13-HODE.

Synthesis of this compound

This compound is typically prepared from its free acid, 13-HODE, which can be generated enzymatically from linoleic acid. A general protocol for the methylation of 13-HODE is as follows:

Protocol: Acid-Catalyzed Methylation of 13-HODE

-

Starting Material: Purified 13-HODE.

-

Reagents:

-

Anhydrous Methanol (CH3OH)

-

Acetyl Chloride (CH3COCl) or Boron Trifluoride-Methanol solution (BF3-MeOH)

-

Hexane

-

Saturated Sodium Bicarbonate solution (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve a known quantity of 13-HODE in a small volume of hexane in a glass reaction vial.

-

Prepare a 5% (v/v) solution of acetyl chloride in anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood.

-

Add the methanolic acetyl chloride solution to the 13-HODE solution.

-

Seal the vial and heat at 60°C for 1 hour.

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the this compound with hexane (3 x volumes).

-

Pool the hexane extracts and wash with deionized water.

-

Dry the hexane layer over anhydrous sodium sulfate.

-

Evaporate the hexane under a stream of nitrogen.

-

The resulting residue is this compound, which can be further purified by silica gel chromatography if necessary.

-

Analytical Characterization

The identity and purity of synthesized this compound must be confirmed using various analytical techniques.

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.

-

Detection: UV detector at 234 nm, corresponding to the conjugated diene system of 13-HODE.[9]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatization: The hydroxyl group of this compound is often derivatized (e.g., silylation with BSTFA) to improve its volatility and chromatographic behavior.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Ionization: Electron Ionization (EI).

-

Analysis: The resulting mass spectrum will show characteristic fragmentation patterns for the derivatized this compound.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR and 13C NMR: Provide detailed structural information, confirming the presence of the methyl ester group, the hydroxyl group, and the specific configuration of the double bonds.[10]

-

Quantification of 13-HODE in Biological Samples

The quantification of endogenous 13-HODE often involves its conversion to the methyl ester for GC-MS analysis.

Protocol: Extraction and Derivatization of 13-HODE from Tissues

-

Homogenization: Homogenize the tissue sample in a suitable solvent system (e.g., Folch solution: chloroform/methanol 2:1 v/v) containing an internal standard (e.g., d4-13-HODE).

-

Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid phase.

-

Saponification: Saponify the lipid extract using methanolic KOH to release esterified 13-HODE.

-

Acidification and Extraction: Acidify the sample and extract the free fatty acids with hexane.

-

Methylation: Methylate the extracted fatty acids using the protocol described in section 3.1.

-

Purification: Purify the fatty acid methyl esters (FAMEs) using solid-phase extraction (SPE).

-

Analysis: Analyze the purified FAMEs by GC-MS, quantifying this compound against the internal standard.[11]

Signaling Pathways and Biological Roles

While this compound is primarily a research tool, the biological activities of its parent compound, 13-HODE, are extensive and of significant interest in drug development. 13-HODE is a signaling molecule that interacts with several key cellular targets.

PPARγ Activation

13-HODE is a known agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolism.[12][13] The activation of PPARγ by 13-HODE leads to the transcriptional regulation of target genes involved in these processes.

Figure 1: 13-HODE Signaling through the PPARγ Pathway.

TRPV1 Receptor Modulation

13-HODE, along with other oxidized linoleic acid metabolites (OXLAMs), can also act on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception and inflammation.[12]

Role in Cancer

The role of 13-HODE in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal cancer, it has been shown to have anti-proliferative and pro-apoptotic effects. Conversely, in other cancers like breast and prostate cancer, it may promote cell growth.[14] A recent study has highlighted that 13-S-HODE can suppress cancer cell growth by directly inhibiting the mTOR protein kinase.[14]

Figure 2: 13-S-HODE-mediated Inhibition of mTOR in Cancer Cells.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity and detection of 13-HODE.

Table 1: Biological Activities of 13-HODE

| Biological Effect | Concentration/Value | Cell/System Type | Source(s) |

| Inhibition of tumor cell adhesion to endothelium | ~1 µM | Endothelial cells, tumor cells | [3][5] |

| Inhibition of platelet aggregation (thrombin-induced) | 10 µM | Sheep platelets and endothelial cells | [4] |

| Down-regulation of IRGpIIb/IIIa receptor expression | Not specified | Tumor cells | [3][5] |

Table 2: Analytical Parameters for 13-HODE Quantification

| Parameter | Value | Analytical Method | Source(s) |

| Half-life of unesterified d4-13-HODE in rat plasma (IV injection) | 1 minute | Mass Spectrometry | [15][16] |

| Half-life of esterified d4-13-HODE in rat plasma (gavage) | 71 minutes | Mass Spectrometry | [15][16] |

Experimental Workflow: From Biological Sample to Data

The following diagram illustrates a typical experimental workflow for the analysis of 13-HODE from a biological sample.

Figure 3: General Experimental Workflow for 13-HODE Analysis.

Conclusion

This compound, while not possessing the intrinsic biological activity of its parent acid, is an indispensable tool in the field of lipidomics and cell signaling research. Its history is one of enabling discovery, providing the means to accurately identify and quantify 13-HODE in a multitude of biological systems. A thorough understanding of its properties, synthesis, and analytical applications, as outlined in this guide, is essential for any researcher investigating the multifaceted roles of oxidized linoleic acid metabolites in health and disease. The continued study of 13-HODE, facilitated by its methyl ester, holds promise for the development of novel therapeutic strategies targeting a range of pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. glpbio.com [glpbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 13(S)-HODE methyl ester | CAS 109837-85-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. 13(S)-HODE methyl ester [synhet.com]

- 7. 13(S)-HODE methyl ester | C19H34O3 | CID 11012363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 13. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. escholarship.org [escholarship.org]

A Technical Guide to the Role of 13-HODE Methyl Ester in Inflammation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

13-Hydroxyoctadecadienoic acid (13-HODE) is a critical lipid mediator derived from the oxygenation of linoleic acid, playing a multifaceted and often context-dependent role in inflammatory processes. While much of the biological activity is attributed to the free acid form, 13-HODE methyl ester serves as a vital research tool. As a more neutral and lipophilic analog, it is frequently used in experimental settings to study the effects of 13-HODE, presumably acting as a pro-drug that is hydrolyzed to the active free acid within the cellular environment. This guide provides a detailed examination of the synthesis, signaling pathways, and inflammatory functions of 13-HODE, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate advanced research and drug development.

Introduction: 13-HODE and its Methyl Ester

Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is metabolized into a variety of oxidized lipids known as oxylipins. Among these, 13-hydroxyoctadecadienoic acid (13-HODE) is a major product found in various tissues and implicated in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular disease.[1]

13-HODE exists in different stereoisomeric forms, primarily 13(S)-HODE and 13(R)-HODE, whose production pathways and biological activities can differ significantly.[1] The biological effects of 13-HODE are extensive, ranging from the modulation of immune cell function to the regulation of gene expression.[2]

This compound is the methyl ester derivative of 13-HODE.[3] This esterified form is less polar than the free acid, enhancing its ability to cross cell membranes. In research, it is often used as an analytical standard for quantification or as a tool to deliver 13-HODE to cells, where it is believed to be hydrolyzed by intracellular esterases to release the biologically active 13-HODE.[4] Therefore, this guide will focus on the inflammatory role of 13-HODE, with the understanding that this compound is a key reagent used to elucidate these functions.

Biosynthesis and Metabolism of 13-HODE

13-HODE can be generated through both enzymatic and non-enzymatic pathways, leading to the formation of different stereoisomers.

2.1 Enzymatic Synthesis The primary enzymatic route for 13(S)-HODE production involves the enzyme 15-lipoxygenase-1 (ALOX15).[1] This enzyme catalyzes the stereospecific insertion of oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently and rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to yield 13(S)-HODE.[1][5]

2.2 Non-Enzymatic Synthesis In conditions of high oxidative stress, linoleic acid can be oxidized non-enzymatically by reactive oxygen species (ROS).[1] This free-radical-mediated peroxidation is not stereospecific and results in a racemic mixture of 13(S)-HODE and 13(R)-HODE, along with other oxidized products like 9-HODE.[1][6] The presence of equal amounts of S and R isomers in tissues like mature atherosclerotic plaques is often considered an indicator of non-enzymatic, oxidative stress-driven formation.[1][2]

2.3 Metabolism to 13-oxo-ODE 13(S)-HODE can be further oxidized by a NAD+-dependent 13-HODE dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE).[1][5] This metabolite is not merely an inactive breakdown product; it has its own distinct biological activities, including serving as a potent endogenous ligand for PPARγ.[5][7]

Signaling Pathways and Role in Inflammation

13-HODE exerts its effects through several mechanisms, most notably by activating the nuclear receptor PPARγ. Its role in inflammation is complex, with reports of both pro- and anti-inflammatory actions depending on the cellular context, disease stage, and specific stereoisomer.

3.1 Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activation PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, glucose homeostasis, and the transcriptional regulation of inflammation.[8] Both 9-HODE and 13-HODE are recognized as endogenous ligands for PPARγ.[2][9]

Upon entering the cell, 13-HODE binds to the ligand-binding domain of PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding typically leads to the transcriptional repression of pro-inflammatory genes (e.g., those encoding for TNF-α, IL-6) and the upregulation of genes involved in lipid uptake and metabolism (e.g., CD36).[2] This PPARγ-mediated pathway is considered a major contributor to the anti-inflammatory and protective effects of 13-HODE, particularly in the context of early-stage atherosclerosis.[2]

3.2 Pro-Inflammatory Actions Despite its well-documented PPARγ-mediated anti-inflammatory effects, 13-HODE can also exhibit pro-inflammatory properties.

-

Adhesion Molecule Expression: Studies have shown that 13-HODE can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs).[10] This effect promotes the adhesion of leukocytes to the endothelium, a critical early step in the inflammatory cascade.

-

Chemotaxis: 13-HODE acts as a moderately strong chemoattractant for neutrophils, potentially contributing to the recruitment of these inflammatory cells to sites of injury or infection.[1]

-

TRPV1 Activation: Along with other oxidized linoleic acid metabolites (OXLAMs), 13-HODE can stimulate the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor involved in pain perception and neurogenic inflammation.[1]

Quantitative Data Summary

The biological effects of 13-HODE are concentration-dependent. The following table summarizes key quantitative findings from the literature.

| Parameter | Value / Finding | Experimental Context | Reference |

| ICAM-1 Induction | Concentration-dependent up to 75 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [10] |

| Tumor Cell Adhesion | Inhibition observed at concentrations around 1 µM | Endothelial Cells | [4] |

| PPARγ Activation | Significant transcriptional activation | Dual-luciferase reporter assay | [8] |

| Correlation with Inflammation | Spearman Rank correlation (r) = 0.42 (P < 0.001) | Plasma levels in patients with Nonalcoholic Steatohepatitis (NASH) | [6] |

| Correlation with Steatosis | Spearman Rank correlation (r) = 0.36 (P < 0.01) | Plasma levels in patients with NASH | [6] |

| Correlation with Fibrosis | Spearman Rank correlation (r) = 0.36 (P = 0.01) | Plasma levels in patients with NASH | [6] |

Key Experimental Protocols

This section details methodologies for the analysis and functional characterization of 13-HODE.

5.1 Protocol: Quantification of 13-HODE Stereoisomers by Chiral LC-MS/MS

This method allows for the separation and quantification of 13(S)-HODE and 13(R)-HODE, which is crucial for distinguishing between enzymatic and non-enzymatic production pathways.

-

1. Lipid Extraction:

-

Homogenize tissue or plasma samples in a solvent mixture, typically chloroform:methanol (2:1, v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.

-

Add an internal standard (e.g., deuterated 13-HODE-d4) for accurate quantification.

-

Perform a liquid-liquid extraction (e.g., Folch method) to isolate the lipid phase.

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

2. Saponification (Optional, for total HODE):

-

To measure HODEs esterified in complex lipids, resuspend the extract in methanolic NaOH and heat to hydrolyze the ester bonds.

-

Re-extract the liberated free fatty acids.

-

-

3. Chiral Chromatography:

-

4. Mass Spectrometry (MS/MS) Detection:

-

Couple the HPLC eluent to an electrospray ionization (ESI) source connected to a triple quadrupole mass spectrometer.

-

Operate in negative ion mode and monitor specific precursor-to-product ion transitions for 13-HODE (e.g., m/z 295 -> 195) and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

5. Quantification:

-

Generate a standard curve using authentic 13(S)-HODE and 13(R)-HODE standards.

-

Calculate the concentration of each isomer in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.

-

5.2 Protocol: PPARγ Reporter Gene Assay

This cell-based assay measures the ability of a compound like 13-HODE to activate the PPARγ receptor and induce transcription from a reporter gene.

-

1. Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.

-

Co-transfect the cells with two plasmids:

-

An expression vector for human PPARγ.

-

A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.

-

-

Co-transfect a third plasmid expressing a different reporter (e.g., Renilla luciferase, β-galactosidase) under a constitutive promoter to normalize for transfection efficiency.

-

-

2. Compound Treatment:

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (or the free acid), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).

-

Incubate for an additional 18-24 hours.

-

-

3. Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the activity of both luciferases (e.g., Firefly and Renilla) using a dual-luciferase assay system and a luminometer.

-

-

4. Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Express the results as fold activation relative to the vehicle control.

-

Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion and Future Directions

13-HODE, often studied using its methyl ester form, is a pivotal lipid mediator with a dualistic role in inflammation. Its ability to activate PPARγ provides a clear mechanism for anti-inflammatory and protective effects, particularly in chronic inflammatory settings like atherosclerosis. Conversely, its capacity to induce adhesion molecules and act as a chemoattractant highlights a potential pro-inflammatory role in acute responses.

For researchers and drug development professionals, several areas warrant further investigation:

-

Isomer-Specific Functions: A deeper understanding of the distinct biological roles of 13(S)-HODE versus 13(R)-HODE in different inflammatory diseases is needed.

-

Receptor Crosstalk: The interplay between PPARγ, TRPV1, and other potential receptors in mediating the overall effect of 13-HODE is not fully understood.

-

Therapeutic Potential: Modulating the 15-LOX/13-HODE/PPARγ axis presents a potential therapeutic strategy. Developing selective agonists for this pathway or inhibitors of 13-HODE's pro-inflammatory actions could offer new treatments for inflammatory disorders.

This guide provides a foundational framework for understanding the complex role of this compound in inflammation, offering the technical details necessary to drive future discoveries in this field.

References

- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]

- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. mdpi.com [mdpi.com]

- 6. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]

A Tale of Two Enantiomers: A Technical Guide to 13(S)-HODE and 13(R)-HODE Methyl Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linoleic acid, an essential omega-6 fatty acid, is a key component of cellular membranes and a precursor to a diverse array of signaling molecules. Among its many metabolites, the hydroxyoctadecadienoic acids (HODEs) have garnered significant attention for their potent and varied biological activities. In particular, the 13-hydroxy-9,11-octadecadienoic acid (13-HODE) enantiomers, 13(S)-HODE and 13(R)-HODE, exhibit distinct and often opposing physiological effects, making their individual study crucial for understanding their roles in health and disease. This technical guide provides an in-depth comparison of 13(S)-HODE and 13(R)-HODE, with a focus on their methyl ester derivatives, which are commonly used in research due to their increased stability and lipophilicity. We will delve into their synthesis, analytical separation, and differential biological activities, complete with detailed experimental protocols and data presented for clear comparison.

Physicochemical and Analytical Properties

The methyl ester forms of 13(S)-HODE and 13(R)-HODE are neutral, more lipophilic versions of the free acids, making them suitable as analytical standards.[1][2] Their structural similarity presents a significant analytical challenge, necessitating specialized techniques for their separation and quantification.

| Property | 13(S)-HODE Methyl Ester | 13(R)-HODE Methyl Ester | Reference |

| CAS Number | 109837-85-6 | Not individually assigned, part of racemic mixture | [1] |

| Molecular Formula | C19H34O3 | C19H34O3 | [1] |

| Molecular Weight | 310.5 g/mol | 310.5 g/mol | [1] |

| IUPAC Name | methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | methyl (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate | [3] |

| λmax | 234 nm | 234 nm | [1] |

| Purity | ≥98% (commercially available) | Not typically sold as a pure enantiomer | [1] |

| Storage | -20°C in ethanol | -20°C in ethanol | [1] |

Synthesis and Biosynthesis

The stereochemistry of 13-HODE is determined by its biosynthetic origin.

-

13(S)-HODE is primarily synthesized enzymatically by 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). 15-LOX exhibits high stereospecificity, producing almost exclusively the (S)-enantiomer.

-

13(R)-HODE formation is associated with non-enzymatic, free radical-mediated oxidation of linoleic acid. Cytochrome P450 enzymes can also produce a racemic mixture of 13-HODE and 9-HODE, with a predominance of the (R)-enantiomer.

For laboratory use, chemo-enzymatic methods are employed for the synthesis of optically active 13(S)-HODE.[4][5]

Biological Activities and Signaling Pathways

The biological effects of 13(S)-HODE and 13(R)-HODE are not only distinct but often antagonistic, a direct consequence of their specific interactions with different cellular receptors and signaling pathways.

| Biological Effect | 13(S)-HODE | 13(R)-HODE | Reference |

| Cell Growth (Caco-2 cells) | Decreases cell growth and DNA synthesis | Increases cell growth and DNA synthesis (in the absence of FBS) | [6] |

| Apoptosis (Caco-2 cells) | Induces apoptosis | No apoptotic effect observed | [6] |

| Receptor Interaction | Ligand for Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Interacts with BLT receptors | [6] |

| Signaling Pathway Activation | PPARγ-mediated signaling | Activates ERK and CREB signaling pathways | [6] |

| Tumor Cell Adhesion | Inhibits tumor cell adhesion to endothelium | Not reported to have this effect | [1] |

| Prostate Cancer Growth | Promotes growth in some models via the 15-LOX-1/13(S)-HODE axis | Not reported to have this effect |

13(S)-HODE Signaling Pathway

13(S)-HODE exerts many of its effects through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell differentiation.[6][7]

13(R)-HODE Signaling Pathway

In contrast, 13(R)-HODE has been shown to interact with BLT receptors, which are G-protein coupled receptors, leading to the activation of pro-proliferative signaling cascades.[6]

Experimental Protocols

Chiral Separation of 13(S)-HODE and 13(R)-HODE Methyl Esters by HPLC

Objective: To resolve and quantify the enantiomers of 13-HODE methyl ester.

Materials:

-

HPLC system with UV detector

-

Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)

-

Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)

-

This compound standard (racemic mixture)

-

Sample containing this compound enantiomers

Procedure:

-

Prepare the mobile phase and degas thoroughly.

-

Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

-

Set the UV detector to 234 nm.

-

Inject a known concentration of the racemic this compound standard to determine the retention times of the (S) and (R) enantiomers.

-

Inject the sample solution.

-

Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to those of the standard.

Quantification of 13(S)-HODE and 13(R)-HODE Methyl Esters by LC-MS/MS

Objective: To accurately quantify the concentration of each this compound enantiomer in a complex biological matrix.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

Chiral HPLC column as described above

-

Deuterated internal standard (e.g., 13-HODE-d4 methyl ester)

-

Solvents for mobile phase (e.g., methanol, water, formic acid)

-

Sample for analysis

Procedure:

-

Sample Preparation:

-

To the biological sample (e.g., cell culture supernatant, plasma), add a known amount of the deuterated internal standard.

-

Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the lipids.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC Separation:

-

Perform chiral HPLC as described in the previous protocol, directing the column effluent to the mass spectrometer.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in negative ion mode.

-

Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for this compound and the internal standard. For example:

-

This compound: Q1 (m/z 309.2) -> Q3 (e.g., m/z 195.1)

-

13-HODE-d4 methyl ester: Q1 (m/z 313.2) -> Q3 (e.g., m/z 198.1)

-

-

Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.

-

-

Quantification:

-

Construct a calibration curve using known concentrations of the this compound enantiomers and a fixed concentration of the internal standard.

-

Calculate the concentration of each enantiomer in the sample based on the peak area ratio of the analyte to the internal standard.

-

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of 13(S)-HODE and 13(R)-HODE methyl esters on the proliferation of Caco-2 cells.

Materials:

-

Caco-2 cells

-

96-well cell culture plates

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

13(S)-HODE and 13(R)-HODE methyl esters

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed Caco-2 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 13(S)-HODE and 13(R)-HODE methyl esters in the appropriate cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of the HODE methyl esters. Include a vehicle control (e.g., ethanol).

-

Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To determine the induction of apoptosis by 13(S)-HODE and 13(R)-HODE methyl esters in Caco-2 cells.

Materials:

-

Caco-2 cells

-

6-well cell culture plates

-

13(S)-HODE and 13(R)-HODE methyl esters

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Seed Caco-2 cells in 6-well plates and treat with the desired concentrations of 13(S)-HODE and 13(R)-HODE methyl esters for a specified time.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Experimental Workflow

References

- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. kumc.edu [kumc.edu]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Signaling Pathways of 13-HODE Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction